An In-depth Technical Guide to H-D-Glu-OBzl: Chemical Properties and Structure
An In-depth Technical Guide to H-D-Glu-OBzl: Chemical Properties and Structure
Introduction
H-D-Glu-OBzl, chemically known as D-Glutamic acid α-benzyl ester, is a pivotal derivative of the non-proteinogenic amino acid D-glutamic acid. Its strategic design, featuring a benzyl ester protecting group at the alpha-carboxyl function, makes it an indispensable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications, with a focus on experimental protocols for its characterization. It is intended for researchers, chemists, and professionals in the field of drug development and peptide synthesis who utilize protected amino acids to construct complex molecular architectures.
Chemical Structure and Identification
H-D-Glu-OBzl is a chiral molecule derived from D-glutamic acid. The key structural feature is the esterification of the α-carboxyl group with benzyl alcohol, leaving the γ-carboxyl group and the α-amino group free. This selective protection is crucial for its application in stepwise synthesis, preventing the α-carboxyl group from participating in undesired reactions.
Table 1: Chemical Identifiers for H-D-Glu-OBzl
| Identifier | Value |
| IUPAC Name | (4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid[1] |
| Synonyms | 1-Benzyl D-Glutamate, (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid[1] |
| CAS Number | 79338-14-0[2][3] |
| Molecular Formula | C₁₂H₁₅NO₄[1] |
| PubChem CID | 7019728[1] |
Physicochemical Properties
The physical and chemical properties of H-D-Glu-OBzl are critical for its handling, reaction setup, and purification. The presence of the benzyl group significantly influences its solubility and chromatographic behavior compared to its parent amino acid.
Table 2: Physicochemical Data for H-D-Glu-OBzl
| Property | Value | Source |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Exact Mass | 237.10010796 Da | [1] |
| XLogP3 | -1.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 89.6 Ų | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |
Synthesis and Application Workflow
The synthesis of H-D-Glu-OBzl typically involves the selective esterification of D-glutamic acid. Its primary application is as a building block in solid-phase peptide synthesis (SPPS), where the benzyl group serves as a temporary protecting group that can be removed under specific conditions.
Caption: General workflow for the synthesis of H-D-Glu-OBzl and its application in peptide synthesis.
The benzyl protecting group is typically removed via hydrogenolysis, a process that does not affect most other common protecting groups used in peptide chemistry, thereby offering an orthogonal protection strategy.[6]
Experimental Protocols for Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of H-D-Glu-OBzl. The following protocols are standard methodologies for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
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Objective: To confirm the structural integrity of H-D-Glu-OBzl.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected chemical shifts (δ) would include aromatic protons from the benzyl group (approx. 7.3 ppm), the benzylic CH₂ protons (approx. 5.1 ppm), the α-CH proton (approx. 4.3 ppm), and the β- and γ-CH₂ protons of the glutamate backbone (approx. 2.1-2.6 ppm).[7]
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to observe all unique carbon environments, including the carbonyl carbons of the ester and carboxylic acid, aromatic carbons, and aliphatic carbons of the glutamate backbone.
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Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
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High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for verifying the purity and confirming the molecular weight of the compound.
-
Objective: To assess the purity of H-D-Glu-OBzl and confirm its molecular mass.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of H-D-Glu-OBzl in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 10 µg/mL using the initial mobile phase composition.
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HPLC System:
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
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Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).[8]
-
-
Mass Spectrometry System:
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Ionization Source: Electrospray Ionization in positive mode (ESI+).
-
Analysis: Full scan mode to detect the protonated molecular ion [M+H]⁺ at m/z 238.1.
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Fragmentation (MS/MS): For structural confirmation, the precursor ion (m/z 238.1) can be fragmented to produce characteristic product ions.
-
-
Data Analysis: Integrate the peak area from the HPLC chromatogram to determine purity. Analyze the mass spectrum to confirm the expected molecular weight. It is important to use chromatographic separation to distinguish the analyte from potential isomers or impurities, such as pyroglutamic acid which can form in the ion source.[9]
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Caption: A typical workflow for the purity and identity analysis of H-D-Glu-OBzl using HPLC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
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Objective: To confirm the presence of key functional groups (amine, carboxylic acid, ester, aromatic ring).
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of H-D-Glu-OBzl with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use an FTIR spectrometer to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Analysis: Analyze the spectrum for characteristic absorption bands:
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N-H stretch (amine): ~3300-3400 cm⁻¹
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O-H stretch (carboxylic acid): Broad peak ~2500-3300 cm⁻¹
-
C=O stretch (ester): ~1735 cm⁻¹
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C=O stretch (carboxylic acid): ~1710 cm⁻¹
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C=C stretch (aromatic): ~1600, 1495 cm⁻¹
-
-
A reference FTIR spectrum for H-D-Glu-OBzl is available in the Bio-Rad database, acquired on a Bruker Tensor 27 FT-IR.[1]
References
- 1. H-D-Glu-OBzl | C12H15NO4 | CID 7019728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-D-Glu-OBzl synthesis - chemicalbook [chemicalbook.com]
- 3. H-D-Glu-OBzl | CAS#:79338-14-0 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H-D-GLU(OBZL)-OH | 2578-33-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
